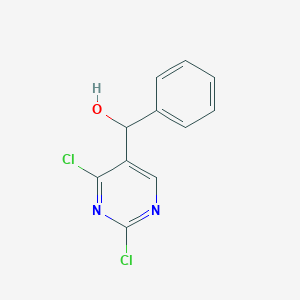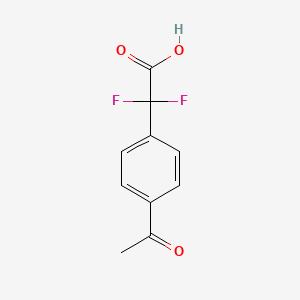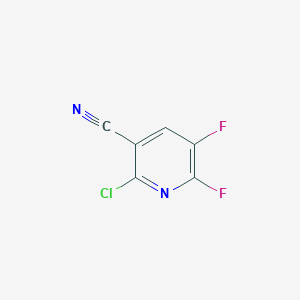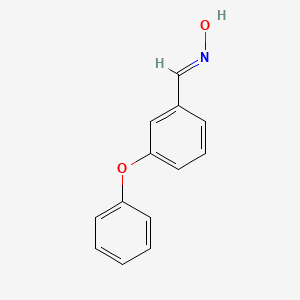![molecular formula C9H23N3 B3034055 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- CAS No. 135089-11-1](/img/structure/B3034055.png)
1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
描述
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用机制
Target of Action
The primary targets of the compound “1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl-”, also known as “N-[2-(dimethylamino)ethyl]-N’,N’-dimethylpropane-1,3-diamine”, are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- often involves the hydrogenation of dimethylaminopropionitrile in the presence of a nickel catalyst. This method is efficient and yields high-purity products suitable for various applications.
化学反应分析
Types of Reactions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, alkoxides, and amines.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced derivatives, such as primary amines.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
相似化合物的比较
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the additional dimethylaminoethyl group, making it less versatile in certain applications.
2,2-Dimethyl-1,3-propanediamine: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
3-(Diethylamino)propylamine: This compound has diethylamino groups instead of dimethylamino groups, resulting in different reactivity and applications.
The uniqueness of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWNDNHDCZANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B3033975.png)
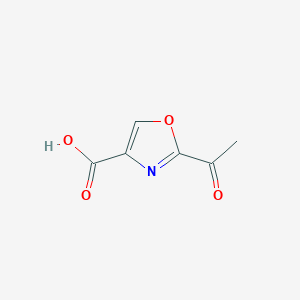
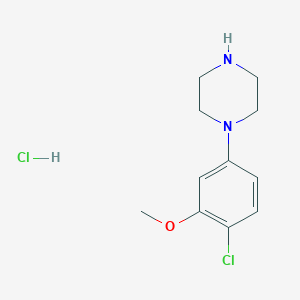
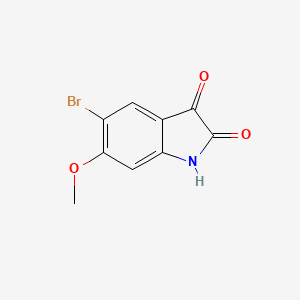
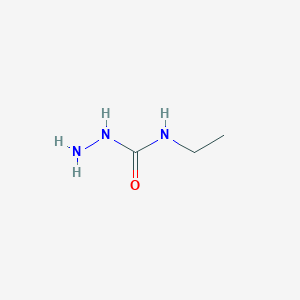
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)


